molecular formula C21H18BrNO4S2 B4016355 [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate

Cat. No.: B4016355
M. Wt: 492.4 g/mol
InChI Key: PBOSNIAMDURGTH-UHFFFAOYSA-N
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Description

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenyl ring, a morpholine-derived carbothioyl group, and a naphthalene sulfonate moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4S2/c22-17-6-8-20(19(14-17)21(28)23-9-11-26-12-10-23)27-29(24,25)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOSNIAMDURGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring, followed by the introduction of a morpholine-4-carbothioyl group through nucleophilic substitution. The final step involves the sulfonation of the naphthalene ring. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the brominated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its brominated phenyl ring and sulfonate group make it a useful tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and sulfonate group facilitate binding to these targets, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate apart is its combination of a brominated phenyl ring, a morpholine-derived carbothioyl group, and a naphthalene sulfonate moiety. This unique structure provides a versatile platform for various applications, from synthetic chemistry to biological research and industrial development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate
Reactant of Route 2
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate

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